molecular formula C24H22N2O B11101879 11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one

Cat. No.: B11101879
M. Wt: 354.4 g/mol
InChI Key: WRKAPKXYPGLJPR-UHFFFAOYSA-N
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Description

11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one is a complex organic compound with a unique structure that has garnered interest in various scientific fields This compound is characterized by its tetrahydrobenzo[a][4,7]phenanthrolin core, which is further modified by the presence of dimethyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzo[a][4,7]phenanthrolin core, followed by the introduction of the dimethyl and phenyl groups through various substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for monitoring and controlling the reaction parameters is crucial to maintain the quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and organometallic compounds (Grignard reagents) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism by which 11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one exerts its effects involves its interaction with specific molecular targets. In organic electronics, it functions by facilitating charge transfer processes, which are crucial for the operation of devices like OLEDs. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11,11-Dimethyl-8-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These characteristics make it particularly suitable for applications requiring high stability and specific electronic interactions.

Properties

Molecular Formula

C24H22N2O

Molecular Weight

354.4 g/mol

IUPAC Name

11,11-dimethyl-8-phenyl-7,8,10,12-tetrahydrobenzo[a][4,7]phenanthrolin-9-one

InChI

InChI=1S/C24H22N2O/c1-24(2)13-17-21-16-9-6-12-25-18(16)10-11-19(21)26-23(22(17)20(27)14-24)15-7-4-3-5-8-15/h3-12,23,26H,13-14H2,1-2H3

InChI Key

WRKAPKXYPGLJPR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(NC3=C2C4=C(C=C3)N=CC=C4)C5=CC=CC=C5)C(=O)C1)C

Origin of Product

United States

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